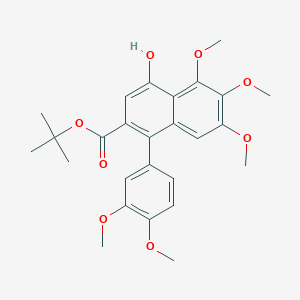![molecular formula C15H12Cl4O2 B11966412 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 1155-77-7](/img/structure/B11966412.png)
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE is a complex organic compound with the molecular formula C15H12Cl4O2 and a molecular weight of 366.074 g/mol . This compound is known for its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(22The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the bicyclic ring . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the use of hazardous chemicals.
Analyse Chemischer Reaktionen
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of chlorinated organic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE involves its interaction with specific molecular targets and pathways. The compound’s chlorinated and methoxy-substituted structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE can be compared with other similar compounds, such as:
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: This compound has a similar chlorinated and methoxy-substituted structure but differs in its cyclopentadiene core.
Benzene, 1,2,4,5-tetrachloro-: Another chlorinated compound, but with a benzene ring instead of a bicyclic structure.
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Similar in having tetrachloro and dimethoxy groups but with a cyclopentadiene ring.
The uniqueness of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE lies in its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts.
Eigenschaften
CAS-Nummer |
1155-77-7 |
|---|---|
Molekularformel |
C15H12Cl4O2 |
Molekulargewicht |
366.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C15H12Cl4O2/c1-20-15(21-2)13(18)8-10(9-6-4-3-5-7-9)14(15,19)12(17)11(13)16/h3-8H,1-2H3 |
InChI-Schlüssel |
ZJISSEZHGZUVDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2(C=C(C1(C(=C2Cl)Cl)Cl)C3=CC=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


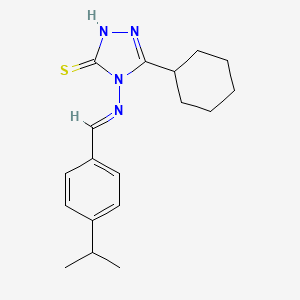
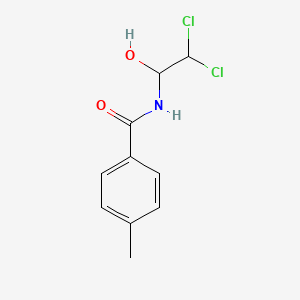
![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)
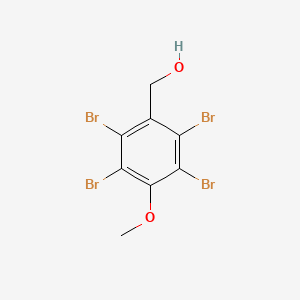

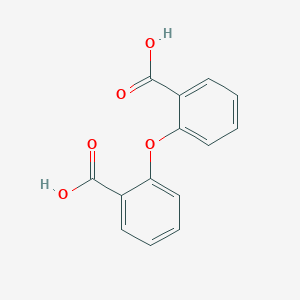
![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11966362.png)
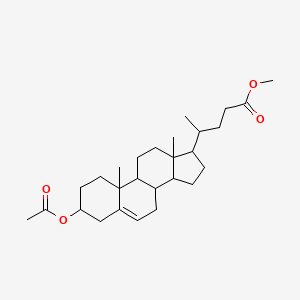

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966372.png)



